molecular formula C10H7FS B1344226 2-(3-Fluorophenyl)thiophene CAS No. 58861-49-7

2-(3-Fluorophenyl)thiophene

Cat. No.: B1344226
CAS No.: 58861-49-7
M. Wt: 178.23 g/mol
InChI Key: NNSBUYUEZGMSGR-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)thiophene is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a thiophene ring substituted with a 3-fluorophenyl group at the 2-position. Thiophene derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)thiophene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . For instance, 3-fluorophenylboronic acid can be coupled with 2-bromothiophene in the presence of a palladium catalyst and a base to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiophene derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)thiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3-(4-Fluorophenyl)thiophene: Similar structure but with the fluorophenyl group at the 4-position.

    2-(4-Fluorophenyl)thiophene: Fluorophenyl group at the 4-position instead of the 3-position.

    2-(3-Chlorophenyl)thiophene: Chlorine substituent instead of fluorine.

Uniqueness: 2-(3-Fluorophenyl)thiophene is unique due to the specific positioning of the fluorophenyl group, which can influence its electronic properties and reactivity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-fluorophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSBUYUEZGMSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Iodothiophene and 3-fluorophenylboronic acid were treated in a manner similar to Reference Example 26-(2) to give 2-(3-fluorophenyl)thiophene as oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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